1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Description
1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22Cl2N6O2S2/c33-23-15-11-21(12-16-23)27(41)19-43-31-37-35-29(39(31)25-7-3-1-4-8-25)30-36-38-32(40(30)26-9-5-2-6-10-26)44-20-28(42)22-13-17-24(34)18-14-22/h1-18H,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLYOWXKKCLWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)C4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=C(C=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22Cl2N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-chlorophenyl derivatives and triazole rings. These intermediates are then subjected to various coupling reactions, often under controlled conditions, to form the final product. Common reagents used in these reactions include chlorinating agents, sulfur sources, and triazole precursors.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
The compound 1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, agriculture, and materials science. This article explores its applications comprehensively, supported by data tables and case studies.
Structural Features
The compound features a triazole ring and a sulfanyl group , which are crucial for its biological activities. The presence of the 4-chlorophenyl moiety contributes to its lipophilicity and potential interaction with biological targets.
Medicinal Chemistry
The compound's structural characteristics suggest several therapeutic applications:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. Research indicates that compounds similar to this one exhibit significant activity against various fungal strains, making them potential candidates for antifungal drug development .
- Anticancer Properties : Some studies have explored the efficacy of triazole-containing compounds in inhibiting cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis .
Agricultural Applications
The compound's biological activity extends to agricultural uses:
- Pesticidal Activity : Compounds with similar structures have been investigated for their ability to act as fungicides or herbicides. Their effectiveness against plant pathogens can contribute to crop protection strategies .
Material Science
The unique chemical structure allows for potential applications in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its reactive groups can be utilized in cross-linking reactions to enhance material properties such as durability and resistance to environmental factors .
Case Study 1: Antifungal Activity
A study conducted on triazole derivatives demonstrated that compounds with similar structures exhibited potent antifungal activity against Candida albicans and Aspergillus niger. The mechanism was attributed to the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal highlighted the anticancer effects of triazole derivatives on breast cancer cell lines. The study reported that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The compound’s triazole rings and sulfanyl groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(4-phenyl-1,2,4-triazol-3-yl)ethanone
- 1-(4-Chlorophenyl)-2-(4-phenyl-1,2,4-triazol-3-yl)ethanol
- 1-(4-Chlorophenyl)-2-(4-phenyl-1,2,4-triazol-3-yl)ethane
Uniqueness
1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one stands out due to its dual triazole rings and multiple sulfanyl groups, which provide unique reactivity and potential for diverse applications. Its complex structure allows for interactions with a wide range of molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure incorporates multiple functional groups that contribute to its biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of sulfur and nitrogen-containing heterocycles suggests potential roles in:
- Antimicrobial activity : The triazole moiety is known for its antifungal properties.
- Anticancer effects : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Anticancer Activity
Recent studies have shown that derivatives of triazoles exhibit significant anticancer properties. In vitro assays demonstrate that this compound can reduce cell viability in various cancer cell lines, including:
| Cell Line | Viability (%) | Concentration (µM) |
|---|---|---|
| Caco-2 | 39.8 | 10 |
| A549 | 31.9 | 10 |
These results indicate a dose-dependent response, suggesting that higher concentrations enhance cytotoxicity against cancer cells .
Antimicrobial Activity
The compound's triazole rings have been associated with antimicrobial properties. In studies conducted on Gram-positive and Gram-negative bacteria, the compound exhibited varying degrees of inhibition. For example:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents .
Case Studies
Several case studies have explored the biological efficacy of similar compounds. For instance:
- Thiazolidinedione Derivatives : Research indicates that thiazolidinedione derivatives show promise in managing diabetes and obesity due to their ability to modulate insulin sensitivity .
- Triazole Derivatives : Compounds containing triazole rings have been investigated for their anticancer properties, demonstrating significant inhibition of tumor growth in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
